molecular formula C24H22N4O3S B11977651 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11977651
M. Wt: 446.5 g/mol
InChI Key: NEGFPUAOZJOOMU-MFKUBSTISA-N
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Description

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.532 . This compound is part of a class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves multiple steps. One common synthetic route includes the reaction of 1,1’-biphenyl-4-carbaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative

Chemical Reactions Analysis

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s triazole moiety is known for its potential antimicrobial and antifungal properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive triazole derivatives.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to specific receptors or enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide include:

The uniqueness of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[(E)-(4-phenylphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H22N4O3S/c1-29-20-13-19(14-21(30-2)22(20)31-3)23-26-27-24(32)28(23)25-15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,27,32)/b25-15+

InChI Key

NEGFPUAOZJOOMU-MFKUBSTISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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